molecular formula C36H46N2O12 B015521 Neoantimycin CAS No. 22862-63-1

Neoantimycin

Cat. No. B015521
CAS RN: 22862-63-1
M. Wt: 698.8 g/mol
InChI Key: JIJATTFJYJZEBT-VFVHXOKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoantimycin is a member of the antimycin family, known for its unique structural features and biological activities. It is characterized by a 15-membered tetralactone ring and shows potential as a regulator of oncogenic proteins GRP78/BiP and K-Ras, highlighting its significance in cancer research (Skyrud et al., 2018).

Synthesis Analysis

The synthesis of Neoantimycin and its analogs, such as Isoneoantimycin, involves complex processes. Recent studies have achieved the total synthesis of Isoneoantimycin, taking into account the biosynthetic pathways of Neoantimycin (Usuki et al., 2023).

Molecular Structure Analysis

Neoantimycin’s structure includes a 15-membered tetralactone ring with multiple functional groups. The absolute stereochemistry of Neoantimycin has been studied through methods like NMR spectroscopy, revealing intricate details about its molecular configuration (Takeda et al., 1998).

Chemical Reactions and Properties

Neoantimycin’s biosynthesis involves nonribosomal peptide synthetase and polyketide synthase pathways. The compound has shown effectiveness in inhibiting cancer cell growth through its interaction with specific proteins. This makes it a valuable compound for the development of anticancer therapies (Lin et al., 2019).

Scientific Research Applications

  • Antibiotic Properties and Immunological Responses:

    • Neoantimycin's role as an antibiotic was explored in the context of immune-tolerogenic antigen-presenting cells (APCs) generation in offspring of treated pregnant mothers, potentially protecting them from diabetes (Hu et al., 2016).
  • Agricultural Applications:

    • In agriculture, Neoantimycin (specifically as neomycin) has been found effective in inhibiting plant pathogenic bacteria, such as those causing citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight (Ke et al., 2011).
  • Cancer Research and Treatment:

    • In cancer research, targeting neoantigens, which could include neoantimycin derivatives, has been shown to increase antitumor immunity, providing a basis for personalized cancer immunotherapy (Yarchoan et al., 2017).
    • Neoantimycin and its analogs demonstrate potential as anticancer agents, effectively regulating oncogenic proteins such as GRP78/BiP and K-Ras (Skyrud et al., 2018).
    • Analogues like Unantimycin B show selective anticancer activities and can be targeted for improved production in streptomycetes (Zhou et al., 2021).
    • Neoantimycin analogs exhibit excellent cytotoxicity against human carcinoma cell lines, with some demonstrating lower toxicity in noncancerous cells (Lin et al., 2019).
  • Cholesterol and Hypercholesterolemia Treatment:

    • Neomycin, a neoantimycin derivative, has been used successfully for long-term serum cholesterol reduction in the treatment of hypercholesterolemia (Miettinen, 1977).
  • Biochemical Research:

    • Research into neoantimycin's biosynthesis has been instrumental in understanding its role in inhibiting oncogenic K-Ras, marking it as a potential therapeutic agent (Salim et al., 2014).
    • Isoneoantimycin, a minor metabolite of neoantimycin, represents a novel antibiotic structure within the antimycin family (Usuki et al., 2023).
  • Structural and Chemical Studies:

    • The identification and structural elucidation of various neoantimycin derivatives have been important in exploring their biological activities, such as the chemical variation from the neoantimycin depsipeptide assembly line (Li et al., 2013).

Future Directions

Neoantimycins have a broad-spectrum of anticancer activities . The production of neoantimycin can be improved by genetic manipulation of precursor biosynthesis in Streptomycetes . This could pave the way for neoantimycin-based drug discovery and development .

properties

IUPAC Name

N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJATTFJYJZEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoantimycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neoantimycin
Reactant of Route 2
Reactant of Route 2
Neoantimycin
Reactant of Route 3
Reactant of Route 3
Neoantimycin
Reactant of Route 4
Reactant of Route 4
Neoantimycin
Reactant of Route 5
Reactant of Route 5
Neoantimycin
Reactant of Route 6
Reactant of Route 6
Neoantimycin

Citations

For This Compound
165
Citations
W Skyrud, J Liu, D Thankachan, M Cabrera… - ACS Chemical …, 2018 - ACS Publications
… , and heterologous expression of the neoantimycin biosynthetic gene cluster from … neoantimycin production platform can be used to facilitate the rapid generation of novel neoantimycin …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
L Liu, H Zhu, W Wu, Y Shen, X Lin, Y Wu… - Frontiers in …, 2019 - frontiersin.org
Streptomyces-derived natural products have been become a major focus of anti-tumor drug discovery studies. Neoantimycin F (NAT-F), was isolated from Streptomyces conglobatus by …
Number of citations: 12 www.frontiersin.org
L Zhou, Y Shen, N Chen, W Li, H Lin, Y Zhou - Bioresources and …, 2021 - Springer
… Neoantimycin biosynthesis is directed … neoantimycin analogue unantimycin B, which was demonstrated to have selective anticancer activities and was produced from the neoantimycin …
SA Vanner, X Li, R Zvanych, J Torchia, J Sang… - Molecular …, 2013 - pubs.rsc.org
… To probe this, we tested JBIR-06 and neoantimycin against the known inhibitor of BH3–Bcl-xL binding, antimycin 3A (Fig. 5B). The results of these experiments imply that the action of …
Number of citations: 27 0-pubs-rsc-org.brum.beds.ac.uk
J Liu, X Zhu, SJ Kim, W Zhang - Natural product reports, 2016 - pubs.rsc.org
… The promiscuity of this module is another source of diversity for neoantimycin and respirantin with NatD using both 2-oxo-3-methylpentanoic acid and 2-oxo-3-methylbutanoic as …
Number of citations: 77 0-pubs-rsc-org.brum.beds.ac.uk
X Li, R Zvanych, SA Vanner, W Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… pathway for the neoantimycin and present three novel neoantimycin analogues, neoantimycin D (1)… Identification of these novel neoantimycin variants was achieved by selective MS/MS …
CL Lim, T Nogawa, A Okano, Y Futamura… - The Journal of …, 2016 - nature.com
In the course of our screening for structurally unique secondary metabolites from a microbial metabolite fraction library by spectral database search, a new neoantimycin analog, …
Number of citations: 19 0-www-nature-com.brum.beds.ac.uk
C Hu, SW Zhou, F Chen, XH Zheng, HF Shen, BR Lin… - Molecules, 2017 - mdpi.com
… of 1 was estabished as (3R,4S,7R,8R,9S, 2′′′S)-3-(benzoylamino)-7-hexyl-4,9-dimethyl-1,5-dioxo-2,6-dioxonan-8-yl-2′-methyl propionic ester and named as neoantimycin A (…
Number of citations: 19 0-www-mdpi-com.brum.beds.ac.uk
Y Takeda, T Masuda, T Matsumoto… - Journal of natural …, 1998 - ACS Publications
In preparation for biosynthetic studies on the 3,4-dihydroxy-2,6-dimethyl-5-phenylvaleric acid portion of neoantimycin (1), the 1 H and 13 C NMR signals of 1 were assigned …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
Y Zhou, X Lin, SR Williams, L Liu, Y Shen… - ACS Chemical …, 2018 - ACS Publications
Neoantimycins (NATs) are members of antimycin-types of depsipeptides with outstanding anticancer activities. We isolated NAT-A (1) and -F (2) from the fermentation extract of …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.